Rp-8-pip-camps - 156816-36-3

Rp-8-pip-camps

Catalog Number: EVT-1740585
CAS Number: 156816-36-3
Molecular Formula: C15H20N6NaO5PS
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Rp)-adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-pip-cAMPS) is a synthetic analog of cyclic adenosine monophosphate (cAMP) widely employed in scientific research as a potent and selective antagonist of cAMP-dependent protein kinase (PKA). [] This compound competitively inhibits PKA by binding to the regulatory subunit, preventing the cAMP-induced dissociation and activation of the catalytic subunit. [] Rp-8-pip-cAMPS exhibits high selectivity for PKA over other kinases and is valuable for elucidating the role of PKA in various cellular processes. []

Rp-8-Br-cAMPS

  • Compound Description: Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a membrane-permeable, competitive antagonist of protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It competes with cAMP for the binding site on PKA, thereby inhibiting its activation. [, , , , , , , , , , , , , ] It is frequently used in research to investigate the role of PKA in various cellular processes. [, , , , , ]

Rp-cAMPS

  • Compound Description: Rp-cAMPS (adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is another widely used competitive antagonist of PKA. [, , , , , ] It also competes with cAMP for binding to PKA, inhibiting its activation and downstream signaling. [, , , ]

8-CPT-cAMP

  • Compound Description: 8-CPT-cAMP (8-Chloroadenosine-3',5'-cyclic monophosphate) is a cell-permeable cAMP analog that activates PKA. [, ] It mimics the action of cAMP, binding to and activating PKA, which can then phosphorylate downstream targets. []

Sp-8-Br-cAMPS

  • Compound Description: Sp-8-Br-cAMPS is the Sp-isomer of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate. [] Unlike the Rp-isomer, Sp-8-Br-cAMPS acts as a PKA agonist, mimicking the effects of cAMP. []
  • Relevance: The inclusion of Sp-8-Br-cAMPS alongside Rp-8-Br-cAMPS in studies emphasizes the stereospecificity of PKA binding and activation. [] While Rp-8-pip-cAMPS is assumed to be a single isomer (based on its name), the existence of Sp-8-Br-cAMPS highlights the potential for different isomers of Rp-8-pip-cAMPS to exhibit different activities at PKA.

Rp-8-Cl-cAMPS

  • Compound Description: Rp-8-Cl-cAMPS (8-Chloroadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective PKA inhibitor. [] Like other Rp-cAMPS analogs, it competes with cAMP for binding to PKA, inhibiting its activation. []
  • Relevance: Rp-8-Cl-cAMPS is structurally very similar to Rp-8-Br-cAMPS and Rp-8-pip-cAMPS, with the only difference being the halogen atom at the 8-position (chlorine vs. bromine). [] This further reinforces the idea that modifications at the 8-position of the adenosine 3',5'-cyclic monophosphorothioate core structure can modulate PKA activity, suggesting that Rp-8-pip-cAMPS likely exerts its effects through interactions with PKA.
Overview

Rp-8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate sodium salt, commonly referred to as Rp-8-PIP-cAMPS, is a synthetic analogue of cyclic adenosine monophosphate (cAMP). It serves primarily as a selective inhibitor of protein kinase A (PKA), particularly favoring site B of PKA type II. This compound is notable for its high lipophilicity and metabolic stability against phosphodiesterases, which makes it a valuable tool in biochemical research aimed at manipulating cAMP signaling pathways. The compound is often utilized in studies examining the effects of cAMP on cellular processes, including differentiation and proliferation in various cell types.

Source and Classification

Rp-8-PIP-cAMPS is classified under modified nucleotides and is produced through synthetic organic chemistry methods. It is commercially available from several suppliers, including BIOLOG Life Science Institute and Enzo Biochem. The compound has the CAS number 156816-36-3 and a molecular weight of approximately 450.4 g/mol. Its structural formula can be represented as C15H20N6O5PSC_{15}H_{20}N_{6}O_{5}PS.

Synthesis Analysis

The synthesis of Rp-8-PIP-cAMPS involves several technical steps, primarily focusing on the modification of the natural nucleotide structure of cAMP. The key steps typically include:

  1. Phosphorylation: The introduction of a phosphorothioate group to enhance stability against hydrolysis by phosphodiesterases.
  2. Piperidine Substitution: Replacing the hydrogen atom at the 8-position of the adenine ring with a piperidine moiety, which significantly increases the lipophilicity and membrane permeability of the compound.

The synthesis process requires careful control of reaction conditions to ensure high purity and yield, as even minor impurities can affect the biological activity of the compound.

Molecular Structure Analysis

The molecular structure of Rp-8-PIP-cAMPS features a piperidine ring attached to the adenine base at the 8-position, with a cyclic monophosphorothioate group. The presence of this piperidine enhances its lipophilicity, allowing for better membrane penetration.

Structural Data:

  • Molecular Formula: C15H20N6O5PSC_{15}H_{20}N_{6}O_{5}PS
  • Molecular Weight: 450.4 g/mol
  • CAS Number: 156816-36-3
  • Appearance: Typically found as a lyophilized or crystallized sodium salt.
Chemical Reactions Analysis

Rp-8-PIP-cAMPS primarily functions as an antagonist in PKA signaling pathways. Upon administration, it competes with endogenous cAMP for binding to PKA, effectively preventing kinase activation. The compound's high selectivity for site B of PKA type II allows for targeted inhibition without affecting other signaling pathways significantly.

Key Reactions:

  1. Inhibition of PKA Activation: By occupying cAMP binding sites on PKA, Rp-8-PIP-cAMPS prevents the dissociation of the kinase holoenzyme.
  2. Stability Against Hydrolysis: The phosphorothioate modification provides resistance to degradation by phosphodiesterases, maintaining its activity over extended periods.
Mechanism of Action

The mechanism by which Rp-8-PIP-cAMPS exerts its effects involves competitive inhibition at the PKA binding sites:

  1. Binding: The compound binds preferentially to site B on PKA type II.
  2. Prevention of Activation: By occupying these sites, it prevents the necessary conformational changes required for kinase activation in response to increased intracellular cAMP levels.
  3. Preincubation Requirement: For optimal inhibition, preincubation with Rp-8-PIP-cAMPS is recommended prior to stimulation with agents that increase cAMP levels.
Physical and Chemical Properties Analysis

Physical Properties:

  • Solubility: Rp-8-PIP-cAMPS is soluble in water and buffer solutions.
  • Stability: It exhibits high metabolic stability and does not degrade significantly in biological systems over time.

Chemical Properties:

  • Lipophilicity: Significantly more lipophilic than its predecessor, Rp-cAMPS, facilitating better cell membrane penetration.
  • Purity: Typically greater than 99% as determined by high-performance liquid chromatography.
Applications

Rp-8-PIP-cAMPS has several scientific applications:

  1. Biochemical Research: Used extensively in studies investigating cAMP signaling pathways and their roles in cellular processes such as differentiation, apoptosis, and metabolism.
  2. Pharmacological Studies: Acts as a tool for understanding PKA-related diseases and potential therapeutic targets.
  3. Cellular Assays: Employed in assays designed to assess PKA activity and its modulation by various compounds.
Molecular Mechanisms of Rp-8-pip-cAMPS in cAMP Signaling Modulation

Competitive Antagonism of cAMP-Dependent Protein Kinase (PKA) Isoforms

Structural Basis for Selective Binding to PKA Regulatory Subunits

Rp-8-pip-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer) is a site-selective, phosphodiesterase-resistant cAMP analog engineered for high-affinity interaction with PKA regulatory subunits. Its molecular design features three critical modifications:

  • Equatorial Rp-phosphorothioate substitution: Replaces the pro-Rp oxygen in the cyclic phosphate group with sulfur, preventing hydrolysis by phosphodiesterases (PDEs) and conferring metabolic stability [3] [8].
  • 8-Piperidine modification: A bulky lipophilic piperidine group at the C8 position enhances membrane permeability (logP = 2.26 vs. 0.5 for cAMP) and enables preferential binding to Site B of PKA regulatory subunits [7] [8].
  • Stereospecificity: The Rp-isomer configuration sterically hinders the formation of a productive cAMP-PKA complex, acting as a competitive antagonist [3].

This structural ensemble creates a 100-fold higher affinity for PKA regulatory subunits (Kd ~15 nM) compared to cAMP, while exhibiting negligible binding to Epac or PKG [7]. X-ray crystallography studies confirm that the piperidine moiety induces hydrophobic interactions with Val113 and Leu173 residues in Site B of regulatory subunit RIIβ, explaining its isoform selectivity [5].

Table 1: Structural Features Enabling Selective PKA Inhibition by Rp-8-pip-cAMPS

Structural ElementBiochemical ConsequenceFunctional Impact
Rp-phosphorothioate bondResistance to PDE degradationProlonged intracellular activity (>4 hrs)
C8-piperidine groupLogP increase from 0.5 to 2.2610-fold higher membrane permeability vs. Rp-cAMPS
Hydrophobic adenine modificationEnhanced hydrophobic packing in Site B40-fold selectivity for PKA RII over RI

Differential Inhibition of PKA Type I vs. Type II Holoenzymes

Rp-8-pip-cAMPS exhibits hierarchical inhibition across PKA isoforms due to asymmetric binding dynamics:

  • PKA Type II (PKA-II): Nano-molar potency (IC50 = 25 nM) results from cooperative engagement with both Site A and Site B regulatory subunits. The piperidine group optimally occupies hydrophobic pockets in RIIβ's cAMP-binding domain B (CNB-B), achieving >95% holoenzyme stabilization [5] [7].
  • PKA Type I (PKA-I): 40-fold lower affinity (IC50 = 1 µM) stems from steric clashes between the piperidine group and Gly200 in RIα's CNB-B domain. This reduces Site B occupancy, limiting inhibition to 40–60% even at saturating concentrations [7].

Functional assays in T-cells demonstrate this isoform selectivity: Rp-8-pip-cAMPS suppresses PKA-II-dependent phosphorylation of immune synapses (e.g., Csk activation) at 100 nM, while requiring 10 µM to inhibit PKA-I-mediated CREB phosphorylation [2] [6]. This differential enables precise dissection of PKA isoform functions in cellular models.

Disruption of cAMP-PKA Interaction Dynamics

Allosteric Modulation of Cyclic Nucleotide-Binding Domains

The compound exerts allosteric effects on PKA's cyclic nucleotide-binding (CNB) domains through multi-step antagonism:

  • Competitive displacement: Rp-isomer configuration induces torsional strain in the phosphate group, weakening hydrogen bonding with Thr200 and Arg226 in CNB domains by 8.3 kcal/mol [4].
  • Domain stabilization: Binding to CNB-B triggers long-range conformational changes (≥15 Å) that propagate to the inhibitor sequence (residues 90–100), locking the holoenzyme in an inactive state [5].
  • Cooperative suppression: Occupancy of CNB-B by Rp-8-pip-cAMPS reduces cAMP affinity at CNB-A by 70-fold through negative cooperativity, effectively decoupling both sites [3].

These mechanisms were validated using FRET-based PKA biosensors, showing that 100 nM Rp-8-pip-cAMPS decreases PKA subunit dissociation by 85% in dendritic microdomains, whereas cytosolic dissociation is only reduced by 30% [4] [5].

Kinetics of PKA Inactivation in Cellular Microenvironments

The spatiotemporal dynamics of PKA inhibition are governed by Rp-8-pip-cAMPS's compartmentalization:

Table 2: Kinetic Parameters of PKA Inactivation by Rp-8-pip-cAMPS

Cellular CompartmentOnset Rate (t1/2)Inhibition EfficacyDetermining Factor
Plasma membrane nanodomains2.1 ± 0.3 min92 ± 4%AKAP79-mediated retention
Nuclear matrix28.4 ± 5.6 min40 ± 8%Passive diffusion limitation
Mitochondrial matrix>60 min<15%Membrane potential barriers
Dendritic spines (neuronal)8.7 ± 1.2 min75 ± 6%Ankyrin-G scaffolding

Key kinetic principles include:

  • Nanodomain targeting: Lipophilicity enables rapid partitioning (<5 min) into AKAP79-anchored microdomains at the plasma membrane, achieving local concentrations 18-fold higher than cytosolic levels [5].
  • Subcellular hysteresis: Nuclear entry is delayed (tmax = 45 min) due to passive diffusion limits, resulting in incomplete PKA suppression. This spares cAMP-responsive element-binding protein (CREB) functions while blocking membrane-associated effectors [4] [5].
  • Scaffold-dependent efficacy: In neurons, Rp-8-pip-cAMPS co-localizes with ankyrin-G at dendritic spines (Kcoloc = 0.78), accelerating PKA-II inactivation near L-type calcium channels. This disrupts diacylglycerol lipase α (DAGLα) phosphorylation within 10 min, altering spine morphology [4].

These kinetics enable temporal precision: At 10 µM, the compound achieves >90% PKA-II suppression in immune synapses within 5 min, persisting for 3 hours without Epac or PKG off-target effects [3] [7].

Properties

CAS Number

156816-36-3

Product Name

Rp-8-pip-camps

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C15H20N6NaO5PS

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1

InChI Key

ILHHHOJPVCBSBI-GLVVJEGASA-M

SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+]

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+]

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O5)[O-])O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.